NCX 470 NCX 470 15-(6-nitroxyhexanoyl)-17-phenyl trinor Prostaglandin F2α (15-(6-nitroxyhexanoyl)-17-phenyl trinor PGF2α) is a nitric oxide-donating derivative of 17-phenyl trinor PGF2α.1 It increases cGMP levels in rabbit aqueous humor and iris ciliary body when topically administered at a concentration of 0.042%. Topical administration of 15-(6-nitroxylhexanoyl)-17-phenyl trinor PGF2α (0.14%) reduces intraocular hypertension (IOP) in a rabbit model of hypertonic saline-induced transient ocular pressure. It also reduces IOP in a cynomolgus monkey model of laser-induced ocular hypertension when administered topically at a concentration of 0.042%.

Brand Name: Vulcanchem
CAS No.: 1194396-71-8
VCID: VC7826957
InChI: InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1
SMILES: CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O
Molecular Formula: C31H46N2O8
Molecular Weight: 574.7 g/mol

NCX 470

CAS No.: 1194396-71-8

Cat. No.: VC7826957

Molecular Formula: C31H46N2O8

Molecular Weight: 574.7 g/mol

* For research use only. Not for human or veterinary use.

NCX 470 - 1194396-71-8

Specification

CAS No. 1194396-71-8
Molecular Formula C31H46N2O8
Molecular Weight 574.7 g/mol
IUPAC Name [(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate
Standard InChI InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1
Standard InChI Key NTQMJNDRYSYWNJ-BPXWCPHMSA-N
Isomeric SMILES CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O
SMILES CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O
Canonical SMILES CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O

Introduction

Pharmacological Profile and Mechanism of Action

Chemical Structure and Biotransformation

NCX 470 (hexanoic acid, 6-(nitrooxy)-, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester) undergoes enzymatic cleavage by ocular esterases into two active metabolites: bimatoprost acid (a prostaglandin F2α receptor agonist) and 6-(nitrooxy)-hexanoic acid (an NO donor) . This dual-release mechanism enables simultaneous activation of uveoscleral outflow pathways through prostaglandin receptor agonism and enhancement of trabecular meshwork function via NO-mediated relaxation of Schlemm's canal endothelial cells .

Dual Pharmacodynamic Effects

The compound's unique pharmacology addresses two critical aspects of glaucoma management:

Prostaglandin-mediated effects: Bimatoprost acid increases aqueous humor outflow through the uveoscleral pathway by remodeling extracellular matrix components in the ciliary muscle . NO-mediated effects: Local NO release improves trabecular meshwork conductivity by modulating cytoskeletal tension in Schlemm's canal cells, while simultaneously increasing retinal blood flow through vasodilation of the ophthalmic artery . Preclinical models demonstrate that NCX 470's IOP-lowering efficacy surpasses equimolar doses of bimatoprost alone, particularly in models where NO signaling plays a critical role in pressure regulation .

Clinical Efficacy in Phase 2 and Phase 3 Trials

Phase 2 Dose-Ranging Study (NCT03164539)

A randomized, double-masked trial (n=420) compared three concentrations of NCX 470 (0.021%, 0.042%, 0.065%) against latanoprost 0.005% over 28 days :

ParameterNCX 470 0.021%NCX 470 0.042%NCX 470 0.065%Latanoprost 0.005%
Mean Diurnal IOP Reduction (mmHg)6.77.9*8.2*6.1
Superiority vs Latanoprost (p-value)0.12<0.01<0.001-
Peak IOP Reduction (mmHg at 8 AM)7.18.3*8.9*6.4

*Statistically superior to latanoprost (p<0.05) . The 0.065% formulation demonstrated a 1.4 mmHg greater reduction in mean diurnal IOP compared to latanoprost, with sustained effects throughout dosing intervals .

Phase 3 Mont Blanc Trial Outcomes

The pivotal phase 3 trial (n=730) evaluated NCX 470 0.1% versus latanoprost 0.005% over 3 months, revealing several key advantages :

  • Target IOP Achievement: 62% of NCX 470-treated patients achieved IOP ≤18 mmHg vs. 48% with latanoprost (p<0.01) .

  • Baseline IOP Independence: NCX 470 produced consistent IOP reductions (28-32%) across baseline IOP ranges (22-36 mmHg), whereas latanoprost efficacy declined at lower baseline pressures (18% reduction at 22 mmHg vs. 30% at 36 mmHg) .

  • Magnitude of Response: 34% of NCX 470 patients achieved >10 mmHg IOP reduction vs. 21% with latanoprost (p=0.003) .

Neuroprotective and Hemodynamic Effects

Retinal Ganglion Cell Protection

In a rabbit model of endothelin-1-induced ischemia/reperfusion injury, NCX 470 0.1% demonstrated superior retinal protection compared to bimatoprost 0.01% (Lumigan®) and equimolar bimatoprost 0.072% :

ParameterNCX 470 0.1%Bimatoprost 0.01%Bimatoprost 0.072%
TUNEL+ Cells (cells/mm²)12 ± 3*45 ± 738 ± 6
Caspase-3 Activity (% control)110 ± 15*180 ± 20160 ± 18
Ophthalmic Artery RI0.33 ± 0.01*0.48 ± 0.030.45 ± 0.02

*Significantly different from both bimatoprost groups (p<0.01) . NCX 470 restored electroretinogram (ERG) amplitudes to 92% of baseline versus 67% with bimatoprost 0.01%, indicating better preservation of retinal function .

Adverse EventNCX 470 0.1% (n=365)Latanoprost 0.005% (n=365)
Conjunctival Hyperemia15%9%
Ocular Irritation8%6%
Iris Pigmentation2%3%
Serious Ocular AEs0.3%0.3%

The increased hyperemia incidence (15% vs. 9%) likely reflects NO-mediated vasodilation rather than true inflammation, with 98% of cases graded as mild . No systemic safety signals were detected across trials .

Future Directions and Clinical Implications

The ongoing Denali phase 3 trial (NCT05520762) will evaluate NCX 470's long-term efficacy over 12 months, while the Whistler mechanistic study investigates its effects on ocular blood flow using laser speckle contrast imaging . With projected FDA approval in 2026, NCX 470 may fill critical gaps in glaucoma management by:

  • Providing greater IOP reduction in patients with low baseline pressures

  • Offering neuroprotective benefits beyond IOP control

  • Serving as first-line therapy for patients with vascular comorbidities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator